5-Bromo-8-nitroquinoline
Overview
Description
5-Bromo-8-nitroquinoline is an organic compound with the chemical formula C9H5BrN2O2. It is a light yellow solid with a distinctive smell. This compound is commonly used as an intermediate in organic synthesis for the preparation of chemicals such as pesticides, pharmaceuticals, and dyes .
Mechanism of Action
Target of Action
Quinoline derivatives, to which 5-bromo-8-nitroquinoline belongs, are known to interact with a wide range of biological targets due to their versatile applications in medicinal and industrial chemistry .
Mode of Action
Quinoline derivatives are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This allows them to interact with various biological targets, leading to a broad spectrum of bio-responses .
Biochemical Pathways
Quinoline derivatives are known to impact a variety of biochemical pathways, contributing to their broad spectrum of bio-responses .
Result of Action
A series of cyano, bromo, methoxy, and nitro groups-substituted quinoline were synthesized and evaluated for their anticancer activity against various cancer cell lines . This suggests that this compound may have potential anticancer activity.
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some quinoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 5-Bromo-8-nitroquinoline typically involves the nitration of quinoline derivatives followed by bromination. One common method includes the nitration of 2-methylquinoline to produce a mixture of isomeric 8-nitro and 5-nitro-2-methylquinolines. The methyl group in 2-methyl-8-nitroquinoline is then oxidized, involving consecutive steps of bromination and hydrolysis in aqueous sulfuric acid .
Industrial production methods often utilize greener and more sustainable chemical processes. These include microwave-assisted synthesis, using recyclable catalysts, one-pot reactions, solvent-free conditions, and ionic liquids .
Chemical Reactions Analysis
5-Bromo-8-nitroquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the quinoline ring.
Common reagents used in these reactions include sodium azide for nucleophilic substitution, hydrogen gas with a palladium catalyst for reduction, and various oxidizing agents for oxidation reactions .
Scientific Research Applications
5-Bromo-8-nitroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-8-nitroquinoline include other quinoline derivatives such as 8-nitroquinoline and 5-chloro-8-nitroquinoline. These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity .
8-Nitroquinoline:
5-Chloro-8-nitroquinoline: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
Properties
IUPAC Name |
5-bromo-8-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELNBLNDYLAJLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342426 | |
Record name | 5-Bromo-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176967-80-9 | |
Record name | 5-Bromo-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 5-bromo-8-nitroquinoline structure in the development of new antimalarial drugs?
A1: The this compound scaffold serves as a crucial starting point for synthesizing a series of primaquine analogs. Primaquine is a known antimalarial drug, and these structural analogs aim to improve upon its efficacy and safety profile. The research focuses on substituting the 5-bromo position with various phenoxy groups and modifying the 2-position with benzyloxy or methoxy groups [, ]. This approach explores the structure-activity relationship (SAR) to identify compounds with enhanced antimalarial activity.
Q2: What were the key findings regarding the antimalarial activity of these this compound derivatives?
A2: The studies highlighted two specific compounds, 39 and 45, exhibiting promising activity against the Plasmodium yoenii parasite in mice. Notably, a single oral dose of 100 mg/kg of these compounds resulted in the elimination of parasites in 80% and 90% of the infected mice, respectively []. Further investigation into compound 45 revealed its effectiveness at even lower doses, with 80% of mice clearing the parasite at a single dose of 20 mg/kg. Importantly, this compound displayed lower acute toxicity in mice compared to primaquine, suggesting a potentially improved safety profile []. These findings underscore the potential of this compound derivatives as a source for developing novel antimalarial treatments.
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